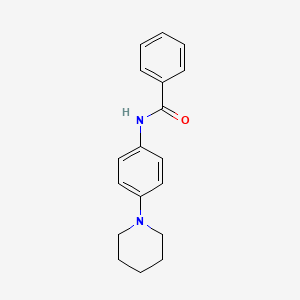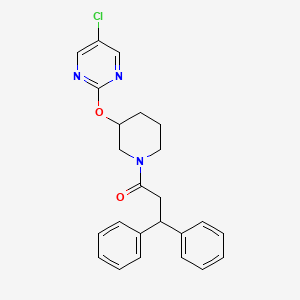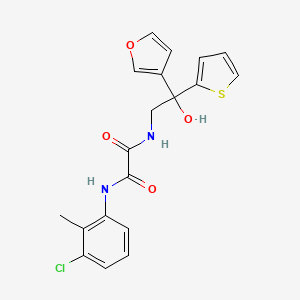
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O4S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis highlights the creation of polyheterocyclic structures through photoinduced oxidative annulation, without the need for transition metals and oxidants. This method has been applied to synthesize highly functionalized compounds involving furan and thiophene units, which are also present in the compound (Zhang et al., 2017). These methodologies underscore the importance of furan and thiophene motifs in constructing complex molecular architectures, potentially offering a pathway to novel derivatives with enhanced properties.
Antimicrobial Activities
The antimicrobial potential of novel heterocycles derived from chromonyl-furanone, incorporating thiophene and furan units, has been documented. Such compounds have shown promising antibacterial and antifungal activities, suggesting the potential biomedical applications of structurally similar compounds (Ramadan & El‐Helw, 2018). This aligns with the interest in exploring the bioactive potential of heterocyclic compounds, including those with furan and thiophene moieties.
Materials Science Applications
In materials science, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. These studies show that conjugated linkers significantly impact the photovoltaic performance, with furan-containing linkers enhancing solar energy-to-electricity conversion efficiency (Kim et al., 2011). This underscores the relevance of furan and thiophene in the development of advanced materials for energy conversion.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-8-26-10-13)16-6-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBWTCGDZAQBLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

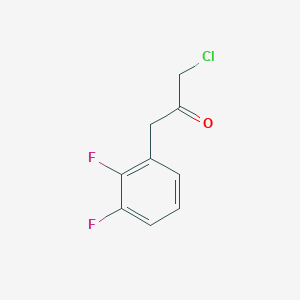
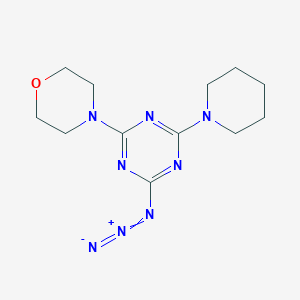
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)
![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)
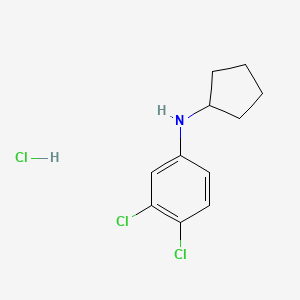
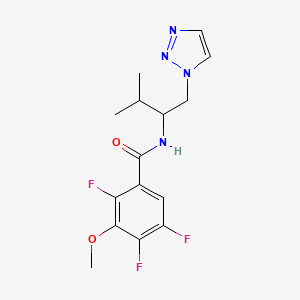
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)
![N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2398519.png)

![(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B2398522.png)

![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)
